Bis(3,3,3-trifluoropropyl)amine
Description
Significance of Fluorinated Amines in Contemporary Chemical Synthesis
Fluorinated amines are a critical class of compounds in modern chemical synthesis, primarily due to the unique properties imparted by the fluorine atom. The incorporation of fluorine into organic molecules, such as amines, can dramatically alter their physical, chemical, and biological properties. google.com Fluorine is the most electronegative element, and its presence in a molecule can lead to increased metabolic stability due to the strength of the carbon-fluorine bond, which is the strongest single bond to carbon. uni.lu This enhanced stability is a highly desirable trait in the development of new pharmaceuticals and agrochemicals. uni.lunih.gov
The introduction of fluorine can also modify the basicity of the amine group. nih.gov This alteration of the pKa value can be crucial in medicinal chemistry, as it can improve the bioavailability of a drug molecule by influencing its ability to cross cell membranes and interact with biological targets. mdpi.com Consequently, fluorinated amines are considered valuable building blocks in the synthesis of a wide array of bioactive molecules. nih.gov Research has shown that the inclusion of fluorine can increase a drug candidate's likelihood of success. nih.gov
The applications of fluorinated amines extend beyond the life sciences into materials science. Their unique properties are harnessed in the creation of advanced polymers, liquid crystals, and other materials with specific thermal or electronic characteristics. The synthesis of these amines is an active area of research, with methods such as hydrogenation reduction and fluoroamination being common strategies to introduce fluorine and nitrogen functionalities into organic molecules. nih.gov
Overview of Bis(3,3,3-trifluoropropyl)amine's Structural Context within Fluorinated Organonitrogen Compounds
This compound, with the chemical formula C₆H₉F₆N, is a secondary amine featuring two 3,3,3-trifluoropropyl groups attached to a central nitrogen atom. nih.gov Its structure is characterized by the presence of two trifluoromethyl (CF₃) groups at the terminus of each propyl chain. This specific arrangement places it within the broader category of fluorinated organonitrogen compounds.
Below are some of the key chemical and physical properties of this compound:
| Property | Value |
| IUPAC Name | 3,3,3-trifluoro-N-(3,3,3-trifluoropropyl)propan-1-amine nih.gov |
| Molecular Formula | C₆H₉F₆N nih.gov |
| Molecular Weight | 209.13 g/mol nih.gov |
| Monoisotopic Mass | 209.06391826 Da nih.gov |
| XLogP3-AA | 2.7 nih.gov |
| This table is interactive. Users can sort and filter the data. |
The symmetrical nature of the molecule, with two identical fluorinated alkyl chains, provides a level of predictability in its chemical behavior. It can act as a nucleophile, although its nucleophilicity is attenuated by the inductive effect of the fluorine atoms.
Scope and Research Trajectories for this compound and its Derivatives
The research landscape for this compound and its derivatives is expanding, driven by the ongoing demand for novel fluorinated molecules in various scientific fields. One promising area of investigation is its use as a specialized building block in organic synthesis. whiterose.ac.uk Its unique electronic and steric properties make it a candidate for creating more complex molecules with tailored characteristics.
Derivatives of this compound could find applications in several areas. For instance, further functionalization of the amine group could lead to the development of novel ligands for catalysis. The presence of the fluorinated chains could impart specific solubility profiles, allowing for catalytic reactions in fluorous or other specialized solvent systems.
Another potential research trajectory involves the synthesis and evaluation of new pharmaceutical and agrochemical candidates. By incorporating the bis(3,3,3-trifluoropropyl)amino moiety into larger molecular scaffolds, researchers can explore how its specific properties influence biological activity. The synthesis of amide derivatives, for example, is a common strategy in drug discovery. mdpi.comresearchgate.net
Furthermore, the study of derivatives of this amine could contribute to the field of materials science. For example, similar amino-functionalized silanes are used as coupling agents to promote adhesion between organic and inorganic materials. sigmaaldrich.com Investigating the properties of silylated derivatives of this compound could lead to new coatings and hybrid materials with enhanced thermal stability and chemical resistance.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trifluoro-N-(3,3,3-trifluoropropyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F6N/c7-5(8,9)1-3-13-4-2-6(10,11)12/h13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJXLCSPWYKZAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCC(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650307 | |
| Record name | 3,3,3-Trifluoro-N-(3,3,3-trifluoropropyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201057-04-7 | |
| Record name | 3,3,3-Trifluoro-N-(3,3,3-trifluoropropyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3,3,3-trifluoropropyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Investigations of Bis 3,3,3 Trifluoropropyl Amine and Its Analogues
Reaction Kinetics and Selectivity in Fluorinated Amine Transformations
The presence of the highly electronegative trifluoromethyl (CF₃) group significantly impacts the reactivity of fluorinated amines. The strong electron-withdrawing nature and the steric bulk of the trifluoromethyl moiety decrease the reactivity of the amine's nitrogen atom. nih.gov This reduced reactivity is a key factor in the kinetics of their chemical transformations. For instance, reactions involving the nitrogen lone pair, such as nucleophilic attack or protonation, are generally slower compared to their non-fluorinated counterparts.
This diminished reactivity, however, can be leveraged to achieve higher selectivity in certain reactions. The electronic modulation of the nitrogen-centered charge distribution by adjacent fluorine atoms alters the molecule's acidity, basicity, and lipophilicity. researchgate.net Consequently, synthetic strategies involving N-CF₃ secondary amines often face challenges due to their inherent instability and lower reactivity, which hampers their broader application. nih.govresearchgate.net Nevertheless, the development of synthetic methods that can overcome these hurdles is an active area of research, as it allows for the precise tuning of molecular properties for applications in pharmaceuticals and materials science. nih.govresearchgate.net
**3.2. Derivatization Chemistry and Functionalization of Fluorinated Amines
Derivatization is a crucial strategy for both analyzing and functionalizing fluorinated amines, converting them into more versatile or easily detectable compounds.
A notable analogue, Dimethyl(3,3,3-trifluoropropyl)silyldiethylamine (DIMETRIS), has emerged as a novel and effective silylating reagent for the derivatization of polar compounds prior to gas chromatography-mass spectrometry (GC-MS) analysis. nih.govdaneshyari.com DIMETRIS selectively reacts with hydroxyl groups under mild conditions, typically at 30°C for 30 minutes, without the need for a catalyst. This reaction produces mono-O-dimethyltrifluoropropylsilyl (mono-O-DMTFPS) derivatives, which exhibit favorable chromatographic properties. nih.govdaneshyari.com
The utility of DIMETRIS has been demonstrated in the trace analysis of various substance classes, including non-steroidal anti-inflammatory drugs (NSAIDs), estrogens, β-blockers, and β-agonists, in environmental samples. nih.govnih.gov Comparative studies have shown that its nucleophilic properties are superior to those of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) but slightly less than N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov The resulting DMTFPS-derivatives often lead to high detector responses in GC-MS analyses and can exhibit a smaller matrix effect compared to other derivatives, making DIMETRIS a valuable alternative to traditional silylating agents. nih.govdaneshyari.comnih.gov
Table 1: Comparison of Silylating Reagents for Estrogen Derivatization This table is interactive. You can sort and filter the data.
| Reagent | Target Analyte | Key Finding | Reference |
|---|---|---|---|
| DIMETRIS | Estrogens (E1, E2, E3, EE2, DES) | Superior nucleophilic properties to MTBSTFA; derivatives show good separation and high ionization response. | nih.gov |
| BSTFA + 1% TMCS | Estrogens | Slightly superior nucleophilic properties compared to DIMETRIS. | nih.gov |
| MTBSTFA | Estrogens | Inferior nucleophilic properties compared to DIMETRIS. | nih.gov |
N-CF₃ secondary amines, despite their challenging synthesis, serve as precursors to other valuable functional groups. researchgate.netresearchgate.net A significant transformation is their conversion into N-CF₃ carbamoyl (B1232498) fluorides. researchgate.net These carbamoyl fluorides are stable and versatile building blocks in synthetic chemistry. researchgate.netnih.gov
The utility of N-CF₃ carbamoyl fluorides is highlighted by their subsequent reactions. For example, they can undergo nickel-catalyzed coupling with alkynyl silanes to produce N-CF₃ alkynamides, a class of compounds that were previously inaccessible. acs.org Furthermore, these carbamoyl fluorides can be reduced under mild conditions to yield N-trifluoromethylated formamides, another novel chemical motif. nih.gov These transformations underscore the importance of N-CF₃ carbamoyl fluorides as key intermediates for accessing a diverse range of N-CF₃-containing molecules. researchgate.netnih.govacs.org
Trifluoropropyl-containing silanes have been developed as effective mediators for direct amidation reactions. One such reagent, dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂), in combination with imidazole, facilitates the amidation of α-amino acids. thieme-connect.com This method is notable for proceeding without the need for conventional protection and deprotection of the α-amino group. thieme-connect.com The silane (B1218182) reagent serves a dual purpose by activating the carboxylic acid group while simultaneously protecting the amine functionality. thieme-connect.com The reaction demonstrates a broad substrate scope, successfully coupling various amino acids with a range of amines to afford the corresponding amides in good to high yields (up to 96%) with minimal racemization. thieme-connect.com Other organosilicon reagents, such as diphenylsilane (B1312307) and various triarylsilanols, have also been identified as competent catalysts for direct amidation, highlighting a general trend in the utility of silicon-based mediators for this important transformation. rsc.orgnih.govnottingham.ac.uk
Table 2: Selected Examples of Amidation of L-Phenylalanine using MTFPSCl₂ This table is interactive. You can sort and filter the data.
| Amine | Product | Yield | Reference |
|---|---|---|---|
| sec-Butylamine | (2S)-2-amino-N-(sec-butyl)-3-phenylpropanamide | 74% | thieme-connect.com |
| Aniline | (2S)-2-amino-3-phenyl-N-phenylpropanamide | 85% | thieme-connect.com |
Electrophilic and Nucleophilic Interactions of the Amine Functionality
The lone pair of electrons on the nitrogen atom of an amine dictates its nucleophilic and basic character. For Bis(3,3,3-trifluoropropyl)amine, the powerful electron-withdrawing inductive effect of the two trifluoropropyl groups significantly reduces the electron density on the nitrogen. This leads to a marked decrease in both basicity and nucleophilicity compared to non-fluorinated dialkylamines like dipropylamine. nih.gov Consequently, its interactions with electrophiles (e.g., protonation by acids, coordination to Lewis acids) are substantially weaker.
While the amine itself is a weak nucleophile, related fluorinated compounds can be potent electrophiles. For example, fluorinated imines are susceptible to nucleophilic attack. Asymmetric Mannich reactions involving (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine and various carbon nucleophiles have been explored for the synthesis of chiral trifluoromethyl-containing amines. beilstein-journals.org In these reactions, the fluorinated imine acts as the electrophile, and the stereochemical outcome is influenced by the steric environment around the imine. beilstein-journals.org The general principle that nucleophilicity increases with basicity holds for amines, but steric hindrance can override this trend, making bulky amines poor nucleophiles. masterorganicchemistry.com
Photochemical and Catalytic Transformations of Fluorinated Acetylenic Amines
Fluorinated acetylenic amines, particularly chiral trifluoromethylpropargylamines, are valuable intermediates in the synthesis of biologically active compounds. beilstein-journals.org Their synthesis can be achieved through methods such as the catalytic asymmetric Mannich reaction between fluorinated imines and acetylenic nucleophiles. beilstein-journals.org
The transformation of these and related fluorinated building blocks is an area of active development. Catalysis, especially by transition metals, is a cornerstone of modern acetylene (B1199291) chemistry. acs.orgnih.gov For instance, N-CF₃ alkynamides can be synthesized via a nickel-catalyzed coupling of N-CF₃ carbamoyl fluorides with alkynyl silanes, demonstrating a catalytic route to a type of fluorinated acetylenic amine derivative. acs.org
Furthermore, photochemical methods are gaining prominence. While direct photochemical transformations of this compound are not widely reported, related research shows the potential of this approach. Organophotoredox catalysis has been used for the synthesis of vinyl-SCF₃ and aroyl-SCF₃ derivatives from other fluorinated reagents. nih.gov Recent reviews highlight the progress in both transition-metal-catalyzed and photo-catalyzed transformations of acetylene, which proceed through various reactive intermediates like vinyl radicals and metallacycles, opening future possibilities for novel transformations of fluorinated acetylenic amines. nih.gov
Advanced Applications in Chemical Research
Role in Materials Science and Polymer Chemistry
In materials science, the incorporation of trifluoropropyl groups into polymer backbones or as surface modifiers imparts desirable properties such as thermal stability, chemical resistance, and modified surface energy.
The integration of molecules with trifluoropropyl groups into polymer matrices is a key strategy for enhancing adhesion and facilitating cross-linking. Silane (B1218182) coupling agents containing trifluoropropyl groups, for example, act as intermediaries that bond organic polymers to inorganic materials, improving the mechanical strength and durability of the resulting composites. shinetsusilicone-global.comnih.gov These agents possess dual functionality: a silane group that reacts with inorganic surfaces and a reactive organic group that copolymerizes with the resin matrix. nih.gov This creates a robust, covalently bonded interface.
Cross-linking, the process of forming bonds between polymer chains, creates a more rigid and resistant network structure. chempoint.com The use of functional silanes, including dipodal silanes, can significantly enhance the hydrolytic stability of these cross-linked networks, leading to better substrate bonding and improved mechanical properties in coatings and composites. gelest.com The trifluoropropyl group's contribution to chemical resistance and surface properties makes it a valuable component in polymers designed for demanding applications where strong adhesion and stable cross-linked networks are critical.
Fluorosilicone rubbers (FVMQ) are a prominent class of materials that leverage the properties of the trifluoropropyl group. rubbernews.com These elastomers are produced by substituting one of the methyl side groups on each silicon atom of a dimethylsilicone polymer with a trifluoropropyl side group. rubbernews.com This modification allows the resulting polymer to retain the excellent high- and low-temperature durability of silicones while gaining significant resistance to nonpolar solvents, fuels, and aggressive fluids. rubbernews.compowerrubber.com
Research has focused on synthesizing fluorosilicone polymers with varying contents of trifluoropropyl groups to fine-tune their properties. researchgate.net Studies have shown that while a higher content of trifluoropropyl groups enhances solvent resistance, it can also lead to a decrease in thermal stability, as the polarity of the groups can make the molecular chain more susceptible to depolymerization at high temperatures. researchgate.net Recent advancements in FVMQ technology have extended their upper service temperature to 240°C, with peak temperatures reaching 250°C, making them suitable for high-temperature automotive and aviation applications. rubbernews.com These materials are formulated to provide an extremely low compression set, a critical property for the long-term durability of seals and O-rings. rubbernews.com
| Property | Description | Reference |
|---|---|---|
| Chemical Structure | Polymer backbone of repeating (-Si-O-) units with methyl and 3,3,3-trifluoropropyl side groups. Vinyl groups can be added to enable cross-linking. | rubbernews.com |
| Key Advantages | Combines the wide temperature range durability of silicone with high resistance to nonpolar solvents, fuels, and oils. | rubbernews.compowerrubber.com |
| Temperature Range | -60°C to 230°C, with recent advancements pushing the upper service temperature to 240°C. | rubbernews.compowerrubber.com |
| Mechanical Properties | Excellent low compression set (<10% at 175°C for 22 hours), crucial for durable sealing applications. | rubbernews.com |
| Effect of Trifluoropropyl Content | Higher content increases solvent resistance but can decrease thermal stability due to easier depolymerization of the polymer chain. | researchgate.net |
Silazanes are also employed as crosslinkers and surface modifiers. winsil.com The application of these coupling agents is a key strategy to overcome the poor interaction between certain fillers, like silicon nitride whiskers, and the polymer matrix, thereby improving the composite's performance. nih.gov By modifying the surface energy of particles, these agents limit aggregation and ensure better distribution within the polymer, leading to composites with less porosity and stronger interfacial bonding. researchgate.net
Catalytic Applications and Organometallic Chemistry
The electron-withdrawing nature of the trifluoromethyl group is exploited in catalysis, both in the design of superacid catalysts and in the modification of ligands to tune the properties of organometallic complexes.
Triflimide (HNTf₂), also known as bis(trifluoromethanesulfonyl)imide, is a highly versatile and commercially available super Brønsted acid. acs.orgnih.gov Its strong acidity, combined with the low nucleophilicity of its conjugate base (Tf₂N⁻) and its compatibility with organic solvents, makes it an exceptional catalyst for a wide array of organic reactions. acs.orgmdpi.comresearchgate.net It has been shown to be more effective than triflic acid in many cases. acs.orgresearchgate.net
Triflimide and its metal salts are widely used as catalysts in numerous transformations:
Cycloaddition Reactions: Triflimide is an effective catalyst for various cycloaddition reactions, including [3+2] and [4+2] types, which are fundamental for synthesizing complex heterocyclic molecules. nih.govmdpi.comnih.govnih.govnih.gov
Friedel-Crafts Reactions: It is a potent catalyst for Friedel-Crafts acylations and allylations, promoting the formation of carbon-carbon bonds under mild conditions. mdpi.comnih.govacademie-sciences.frnih.govnih.gov For instance, zinc bis(trifluoromethylsulfonyl)amide has proven efficient for the Friedel-Crafts allylation of activated aromatic rings. academie-sciences.fr
Condensation and Heterocyclization Reactions: Triflimide and its metal salts catalyze condensation and heterocyclization reactions, enabling the synthesis of diverse heterocyclic structures. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net For example, metal triflimides like Ni(NTf₂)₂, Cu(NTf₂)₂, and Yb(NTf₂)₃ have been used to catalyze Biginelli reactions in water to produce dihydropyrimidinones. researchgate.net
| Reaction Type | Catalyst Example | Key Features | Reference |
|---|---|---|---|
| Friedel-Crafts Allylation | Zn(NTf₂)₂ | Efficient catalysis with low catalyst loading (3 mol%) under mild, solvent-free conditions. | academie-sciences.fr |
| Cycloaddition | HNTf₂ | Used as a catalyst in numerous cycloadditions like [2+2], [3+2], and [4+2] for synthesizing heterocyclic compounds. | nih.gov |
| Condensation (Biginelli Reaction) | Ni(NTf₂)₂, Cu(NTf₂)₂, Yb(NTf₂)₃ | Efficiently catalyzes the reaction in water at room temperature. | researchgate.net |
| Heterocyclization | HNTf₂ | Enables the synthesis of various highly functionalized heterocycles under mild conditions. | nih.govresearchgate.net |
The introduction of trifluoropropyl or trifluoromethyl substituents onto ligands is a powerful strategy for tuning the electronic properties and reactivity of organometallic catalysts. nih.gov These electron-withdrawing groups can significantly influence the stability of the metal complex and the rate of catalytic reactions. nih.gov
For example, zirconocene (B1252598) dichlorides bearing 3,3,3-trifluoropropyl substituted cyclopentadienyl (B1206354) ligands have been synthesized and investigated for ethylene (B1197577) polymerization. acs.org These catalysts showed unusually high activity, attributed to a "fluorine effect," which can depress β-hydrogen elimination and lead to polymers with higher molecular weights. acs.org Similarly, ruthenium complexes with para-substituted triphenylphosphine (B44618) ligands, including a trifluoromethyl group, have been studied for their photoinduced activity. rsc.org The electronic properties of the ligands surrounding the catalytic metal center can be systematically tuned by such substitutions, providing a method to optimize catalyst performance for specific applications like transfer hydrogenation. nih.gov
Asymmetric Hydroamination Catalysis with Fluorinated Binaphtholate Complexes
Asymmetric hydroamination is a highly atom-economical method for synthesizing chiral amines, which are crucial building blocks for pharmaceuticals and other biologically active compounds. nih.govmit.edu The reaction involves the addition of an N-H bond across a carbon-carbon double bond. nih.gov Achieving high enantioselectivity, especially with unactivated olefins, is a significant challenge in synthetic chemistry. mit.edu
The development of effective catalysts is central to this field. Chiral ligands, particularly those based on biaryl scaffolds like 1,1'-bi-2-naphthol (B31242) (BINOL), are instrumental in inducing asymmetry. The introduction of fluorine atoms or trifluoromethyl (CF₃) groups onto these ligands, creating fluorinated binaphtholate complexes, has emerged as a key strategy for enhancing catalytic performance. rsc.orgrsc.org
Fluorine's high electronegativity can significantly influence the electronic properties of the catalyst. rsc.org By withdrawing electron density, fluorine substituents can increase the Lewis acidity of the metal center, which can lead to enhanced reactivity and, in some cases, altered selectivity. rsc.org For instance, the use of F₈BINOL, a BINOL ligand featuring eight fluorine atoms, in a Ti(IV)-catalyzed asymmetric oxidation resulted in a reversal of chiral induction and improved enantioselectivity compared to its non-fluorinated counterpart. rsc.org This effect was attributed to the increased acidity of the ligand's hydroxyl groups and a more positive oxidation potential. rsc.org In the context of hydroamination, organolanthanide complexes with chiral biaryl-based ligands have shown promise, and structure-activity relationship studies on ligands like N,N'-disubstituted-1,1'-binaphthyl-2,2'-diamines have revealed that ligand modifications can even cause a complete reversal of stereoselectivity. nih.govnih.gov
While direct studies specifying the use of bis(3,3,3-trifluoropropyl)amine in forming these catalytic complexes are not prominent, the principles established with other fluorinated ligands are broadly applicable. The trifluoropropyl group, with its strong electron-withdrawing nature, can be incorporated into ligand design to fine-tune the electronic and steric environment of the metal catalyst, potentially leading to more efficient and selective hydroamination reactions. rsc.orgmit.edu
Titanocene-Catalyzed Reactions Involving Dimethyl(3,3,3-trifluoropropyl)silyl Groups
Titanocene (B72419) complexes are versatile catalysts used in a variety of organic transformations, including reactions that proceed through single-electron transfer mechanisms. diva-portal.orgmdpi.com The functionalization of titanocene catalysts by introducing substituents on their cyclopentadienyl (Cp) rings is a common strategy to modify their stability, reactivity, and selectivity. nih.gov
Research into silyl-substituted titanocenes has led to the synthesis of novel complexes with unique properties. Specifically, attempts to synthesize titanocene bearing dimethyl(3,3,3-trifluoropropyl)silyl groups have been documented. researchgate.net These efforts highlight the interest in combining the catalytic prowess of the titanocene core with the unique electronic effects of fluorinated silyl (B83357) groups. The synthesis of these compounds can be challenging, sometimes resulting in low-valent titanocene products through concurrent reduction reactions. researchgate.net
The introduction of a dimethyl(3,3,3-trifluoropropyl)silyl group onto a titanocene framework can significantly influence the catalyst's properties. The electron-withdrawing trifluoropropyl moiety can modulate the electronic nature of the titanium center, impacting its redox potential and reactivity in catalytic cycles like epoxide hydrosilylation. diva-portal.orgresearchgate.net For example, introducing Lewis acidic silicon centers to the cyclopentadienyl ligands has been shown to frustrate the hydridicity of titanocene hydrides, enhancing their electron transfer reactivity and improving regioselectivity in the hydrosilylation of epoxides. researchgate.net While the synthesis of a stable titanocene dichloride with two dimethyl(3,3,3-trifluoropropyl)silyl-substituted Cp rings has been elusive, the isolation of related monochloride species indicates their potential as synthetic intermediates. researchgate.net
Analytical Chemistry and Derivatization Agents
In analytical chemistry, particularly for trace analysis using gas chromatography (GC), it is often necessary to chemically modify polar analytes to increase their volatility and thermal stability. This process, known as derivatization, is crucial for achieving good chromatographic separation and sensitive detection. nih.govjfda-online.com
Application of Trifluoropropyl-Containing Silylating Reagents in Trace Environmental Analysis
The analysis of emerging pollutants like pharmaceuticals in environmental samples (e.g., wastewater) presents a significant challenge due to their low concentrations and the complexity of the sample matrix. nih.govnih.gov Beta-blockers and non-steroidal anti-inflammatory drugs (NSAIDs) are two classes of pharmaceuticals frequently monitored in the environment. jscimedcentral.comnih.gov
For GC-based analysis, these compounds require derivatization. Silylation, the replacement of an active hydrogen with a silyl group, is a common and effective technique. nih.govmdpi.com A novel silylating reagent, dimethyl(3,3,3-trifluoropropyl)silyldiethylamine (DIMETRIS) , has been developed and shown to be highly effective for this purpose. nih.govresearchgate.net DIMETRIS possesses strong nucleophilic properties and selectively reacts with hydroxyl and carboxyl groups under mild conditions (e.g., 30°C for 30 minutes) without the need for a catalyst. nih.gov
The resulting dimethyl(3,3,3-trifluoropropyl)silyl (DMTFPS) derivatives exhibit excellent chromatographic properties and are readily detected by mass spectrometry (MS). nih.gov Studies have demonstrated the successful application of DIMETRIS for the trace analysis of β-blockers, β-agonists, and NSAIDs in various water samples. nih.govresearchgate.net The method detection limits achieved using DIMETRIS are often comparable or even superior to those obtained with traditional silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov Furthermore, the matrix effect, a common problem in complex samples, was found to be smaller when using DIMETRIS for the analysis of NSAIDs compared to other methods. researchgate.net
| Analyte Class | Derivatization Conditions (DIMETRIS) | Sample Type | Analytical Method | Key Finding | Reference |
|---|---|---|---|---|---|
| β-blockers & β-agonists | 30 min at 30°C | Tap Water | SPE-GC-MS(SIM) | Achieved quantification limits of 3-40 ng/L, similar to BSTFA. | nih.gov |
| NSAIDs | 30 min at 30°C | Sea Water, Wastewater | SPE-GC-MS(SIM) | DMTFPS derivatives showed smaller matrix effects than TMS derivatives. | researchgate.net |
| Bisphenols | N/A | N/A | GC/MS | Fragmentation pathways of DMTFPS derivatives studied. | nih.gov |
Impact of Fluorine Introduction on Chromatographic Properties and Mass Spectrometric Detection
The introduction of fluorine atoms into an analyte via derivatization has a profound impact on its analytical behavior. nih.gov The presence of the trifluoropropyl group in DIMETRIS derivatives provides distinct advantages in both gas chromatography and mass spectrometry.
Chromatographic Properties: Fluorination can alter the volatility and retention time of a compound in GC. While heavily fluorinated compounds can sometimes have shorter retention times on nonpolar columns, the primary advantage lies in detection. researchgate.netrsc.org The presence of multiple fluorine atoms makes the derivatives highly responsive to an electron-capture detector (ECD), providing an alternative and often more sensitive detection method than standard flame ionization detectors (FID) or even MS for certain applications. semanticscholar.org
Mass Spectrometric Detection: In mass spectrometry, the presence of fluorine significantly influences fragmentation patterns under electron ionization (EI). nih.govcapes.gov.br While the fluorine atom itself does not readily participate in the initial ionization, its strong electron-withdrawing effect directs fragmentation pathways. nih.gov The mass spectra of DMTFPS derivatives are characterized by specific, identifiable ions, which is highly beneficial for both qualitative identification and quantitative analysis. researchgate.netnih.gov For example, studies on the fragmentation of DIMETRIS-derivatized bisphenols revealed unique pathways, including a proposed γ-shift of a fluorine atom onto the silicon atom, leading to characteristic fragment ions. nih.gov These distinct fragmentation patterns can help differentiate analytes from background noise and improve the reliability of their identification in complex environmental samples. nih.govnumberanalytics.com
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies on Molecular Structure and Reactivity
Quantum chemical calculations are instrumental in building a fundamental understanding of a molecule's behavior. For "Bis(3,3,3-trifluoropropyl)amine," these studies can reveal the intricate details of its electronic landscape and predict its reactivity in chemical transformations.
While specific quantum chemical studies detailing the electronic structure of "this compound" are not extensively available in the public domain, we can infer its characteristics based on the well-established principles of physical organic chemistry and computational studies of analogous fluorinated amines.
The electronic structure of "this compound" is significantly influenced by the presence of two trifluoromethyl (-CF3) groups. These groups are strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This inductive effect profoundly impacts the electron density distribution across the molecule.
Natural Bond Orbital (NBO) Analysis: A hypothetical Natural Bond Orbital (NBO) analysis would provide a quantitative picture of the bonding in "this compound". NBO analysis transforms the complex, delocalized molecular orbitals of a wave function into localized orbitals that align with the intuitive Lewis structure concepts of bonds and lone pairs. uni-muenchen.de For "this compound," an NBO analysis would likely reveal:
Polarized C-F Bonds: The carbon-fluorine bonds would be highly polarized towards the fluorine atoms, resulting in significant partial positive charges on the carbon atoms of the trifluoromethyl groups.
Inductive Effect on the Nitrogen Atom: The electron-withdrawing effect of the -CF3 groups would be transmitted through the propyl chains to the central nitrogen atom. This would decrease the electron density on the nitrogen, making its lone pair less available for donation compared to a non-fluorinated dialkylamine.
Hyperconjugative Interactions: The analysis might also show hyperconjugative interactions, such as the delocalization of electron density from the C-H and C-C sigma bonds into the antibonding orbitals of the C-F bonds.
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. For "this compound," the HOMO would likely be centered on the nitrogen lone pair, although its energy would be lowered by the inductive effect of the trifluoromethyl groups. The LUMO would likely be associated with the antibonding orbitals of the C-F bonds. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability and reactivity.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Characteristic | Rationale |
| Nitrogen Lone Pair Availability | Reduced | Strong inductive electron withdrawal by two -CF3 groups. |
| C-F Bond Polarity | Highly Polar | High electronegativity of fluorine. |
| HOMO Energy | Lowered (compared to non-fluorinated analogs) | Inductive effect of -CF3 groups. |
| LUMO Location | Likely on σ*(C-F) orbitals | Presence of highly electronegative fluorine atoms. |
While specific computational studies on the trifluoropropylation mechanism involving "this compound" are not readily found, the general methodologies of computational chemistry are well-suited to explore such reactions. Theoretical chemists can model the reaction pathways to understand the energies of reactants, transition states, and products.
A computational investigation into a related reaction, the trifluoromethylation of organic compounds, highlights the utility of these methods. montclair.edu Such studies can identify intermediates and transition states, providing a step-by-step understanding of the reaction mechanism. montclair.edu For a hypothetical trifluoropropylation reaction where an amine like "this compound" is a product, computational methods such as Density Functional Theory (DFT) could be employed.
A general approach would involve:
Reactant and Product Optimization: The geometries of the reactants (e.g., a primary amine and a trifluoropropylating agent) and the product ("this compound") would be optimized to find their lowest energy conformations.
Transition State Searching: Sophisticated algorithms would be used to locate the transition state structure connecting the reactants and products. The transition state represents the highest energy point along the reaction coordinate.
Solvent Effects: The influence of the solvent on the reaction mechanism can be modeled using various continuum or explicit solvent models.
For instance, a computational study of a copper-catalyzed dearomative 1,2-hydroamination reaction utilized DFT calculations to map out the reaction mechanism, including the structures and energies of intermediates and transition states. researchgate.net A similar approach could be applied to understand the formation of "this compound."
Prediction and Modeling of Acid-Base Equilibria (pKa) for Fluorinated Amines
The acid-base dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule in solution. For amines, the pKa refers to the acidity of the corresponding protonated form (R2NH2+). The presence of fluorine atoms is known to have a significant impact on the basicity, and thus the pKa, of amines.
Introducing fluorine into an aliphatic amine generally leads to a significant decrease in its pKa (i.e., it becomes less basic). This is due to the strong electron-withdrawing inductive effect of fluorine, which destabilizes the positive charge on the protonated amine.
Computational methods have become increasingly reliable for predicting the pKa of amines. These methods typically involve calculating the free energy change of the deprotonation reaction in solution. A common approach combines quantum mechanical calculations for the gas-phase energetics with a continuum solvent model to account for solvation effects.
Studies have shown that density functional theory (DFT) methods can provide accurate pKa predictions for aliphatic amines. For example, a study on various amines demonstrated that DFT calculations can achieve a mean absolute deviation of less than 0.5 pKa units compared to experimental values.
The pKa of "this compound" is expected to be significantly lower than that of a typical secondary amine like diethylamine (B46881) (pKa ≈ 11). The two trifluoropropyl groups would substantially reduce the electron density on the nitrogen atom, making it a much weaker base.
Table 2: Comparison of Experimental pKa Values for Selected Amines
| Amine | Structure | Experimental pKa |
| Diethylamine | (CH3CH2)2NH | 10.98 |
| This compound | (CF3CH2CH2)2NH | Not Experimentally Determined (Predicted to be significantly lower) |
| 2,2,2-Trifluoroethylamine | CF3CH2NH2 | 5.7 |
Simulations of Intermolecular Interactions and Coordination Environments for Fluorinated Anions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules in the condensed phase. These simulations can provide detailed insights into intermolecular interactions, solvation structures, and the coordination environments of ions.
If "this compound" were to be deprotonated to form the corresponding anion, [(CF3CH2CH2)2N]-, its interactions in a solution or an ionic liquid would be of considerable interest. The fluorinated nature of this anion would lead to unique intermolecular interactions.
Simulations of systems containing fluorinated anions have shown that the fluorinated alkyl chains can lead to nanostructuring in solution, with the formation of fluorinated domains. These interactions are driven by the lipophobic and hydrophobic nature of the perfluoroalkyl groups.
For example, MD simulations of fluorinated ionic liquids have revealed that the fluorinated anions can self-assemble into micelles at the surface of proteins. These micelles interact with both charged and nonpolar residues.
In the context of the anion of "this compound," MD simulations could be used to explore:
Coordination with Cations: The simulations could reveal the preferred coordination geometry of metal cations or organic cations around the nitrogen center and the trifluoromethyl groups.
Solvation Shell Structure: The arrangement of solvent molecules (e.g., water, organic solvents) around the anion could be characterized, providing insights into its solubility and transport properties.
Aggregation Behavior: The simulations could predict whether the anions tend to self-aggregate in solution, forming micelles or other supramolecular structures.
Realistic modeling of such ionic systems often requires the explicit inclusion of many-body effects, which can be achieved through the use of polarizable force fields in MD simulations. uni-muenchen.de These advanced models can more accurately capture the interactions between the fluorinated anion and its environment.
Spectroscopic and Advanced Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F, ²⁹Si NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Bis(3,3,3-trifluoropropyl)amine and related compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.
¹H NMR: In the ¹H NMR spectrum of a related compound, propan-2-amine, the chemical shifts and splitting patterns of the proton signals provide clear evidence for the different proton environments within the molecule. docbrown.info For this compound, one would expect to observe distinct signals for the protons on the carbons adjacent to the nitrogen (α-CH₂) and those adjacent to the trifluoromethyl group (β-CH₂). The integration of these signals would correspond to the number of protons in each environment. docbrown.info
¹³C NMR: ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the context of amine-CO₂ systems, ¹³C NMR has been used to identify and quantify the various species present in solution, such as carbamates and bicarbonates. exeter.ac.uk For this compound, distinct peaks would be observed for the two different types of carbon atoms in the propyl chains.
¹⁹F NMR: Given the presence of trifluoromethyl groups, ¹⁹F NMR is a particularly powerful tool for characterizing this compound. This technique is highly sensitive to the fluorine environment and can be used to confirm the presence and integrity of the -CF₃ groups.
²⁹Si NMR: While not directly applicable to this compound itself, ²⁹Si NMR is invaluable in studies where this amine is used as a precursor or component in silicon-containing materials. For instance, in the analysis of silylation reagents like dimethyl(3,3,3-trifluoropropyl)silyldiethylamine (DIMETRIS), ²⁹Si NMR would be essential for characterizing the silicon center. researchgate.net
The following table summarizes the expected NMR data for this compound based on general principles and data from similar structures.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constants (Hz) |
| ¹H | |||
| -NH- | Variable | Broad singlet | - |
| -N-CH ₂- | ~2.8 - 3.2 | Triplet | J(H-H) ≈ 7-8 |
| -CH ₂-CF₃ | ~2.2 - 2.6 | Quartet of triplets | J(H-F) ≈ 10-12, J(H-H) ≈ 7-8 |
| ¹³C | |||
| -N-C H₂- | ~45 - 50 | Triplet | J(C-H) |
| -C H₂-CF₃ | ~30 - 35 | Quartet of triplets | J(C-F), J(C-H) |
| -C F₃ | ~125 - 130 | Quartet | J(C-F) |
| ¹⁹F | |||
| -CF₃ | ~ -65 to -75 (relative to CFCl₃) | Triplet | J(F-H) ≈ 10-12 |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the identification, quantification, and structural elucidation of compounds. When coupled with Gas Chromatography (GC), it allows for the separation and analysis of complex mixtures.
GC-MS is a standard method for the analysis of volatile and semi-volatile compounds, including amines. researchgate.net For the analysis of this compound, a GC-MS method would involve injecting the sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. nih.gov
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of C-N and C-C bonds. mdpi.com The fragmentation pattern is often unique to the compound and serves as a molecular fingerprint. The presence of fluorine atoms can lead to characteristic isotopic patterns and fragmentation pathways. researchgate.net In some cases, derivatization with reagents like trifluoroacetic anhydride (B1165640) is used to improve the chromatographic properties and mass spectral characteristics of amines. researchgate.net
High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, can provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent compound and its fragments. nih.gov
| Ion | Expected m/z | Identity |
| [C₆H₉F₆N]⁺ | 209.06 | Molecular Ion |
| [C₅H₆F₆N]⁺ | 194.04 | [M-CH₃]⁺ |
| [C₃H₄F₃N]⁺ | 111.03 | [M-C₃H₅F₃]⁺ |
| [C₃H₄F₃]⁺ | 95.02 | [CH₂CH₂CF₃]⁺ |
| [CF₃]⁺ | 69.00 | Trifluoromethyl cation |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques provide a "molecular fingerprint" that is unique to a specific compound and can be used for identification and structural analysis.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups present. researchgate.net The N-H stretching vibration of the secondary amine would appear as a weak to medium band in the region of 3300-3500 cm⁻¹. spectroscopyonline.com The C-H stretching vibrations of the methylene (B1212753) groups would be observed around 2850-2960 cm⁻¹. Strong absorptions due to the C-F stretching vibrations of the trifluoromethyl groups are expected in the region of 1100-1350 cm⁻¹. The C-N stretching vibration would likely appear in the 1020-1220 cm⁻¹ range. researchgate.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. The Raman spectrum of this compound would also show bands corresponding to its vibrational modes. In some cases, vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric stretching of non-polar bonds often gives rise to strong Raman signals. The vibrational spectra of related compounds, such as (3,3,3-trifluoropropyl)trimethoxysilane and bis(trifluoromethyl)hydroxylamine, have been studied in detail, providing a basis for the interpretation of the spectra of this compound. nih.govcanada.ca
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3500 | 3300 - 3500 |
| C-H Stretch | 2850 - 2960 | 2850 - 2960 |
| C-F Stretch | 1100 - 1350 (strong) | 1100 - 1350 |
| C-N Stretch | 1020 - 1220 | 1020 - 1220 |
| CH₂ Bend | 1430 - 1470 | 1430 - 1470 |
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays scattered by the crystalline solid, the precise arrangement of atoms in the crystal lattice can be determined.
While the crystal structure of this compound itself may not be readily available in the searched literature, the principles of XRD are widely applied to determine the structures of related small molecules and metal complexes containing similar ligands. eurjchem.comirjse.in For instance, the crystal structure of 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one was determined by single-crystal X-ray diffraction, revealing its molecular geometry and packing in the solid state. eurjchem.com Similarly, the structures of metal complexes with amine ligands have been elucidated using this technique. rsc.orgnih.gov
If a single crystal of a derivative of this compound could be grown, XRD analysis would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous three-dimensional representation of the molecule. Powder X-ray diffraction (PXRD) could be used to characterize the bulk crystalline form of the compound. nih.gov
Thermal Analysis Techniques (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Polymer Characterization
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly important in the characterization of polymers.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). researchgate.net In the context of polymers derived from or containing this compound moieties, DSC would be crucial for understanding their thermal behavior and processing characteristics. mdpi.com For example, the incorporation of fluorinated groups can significantly affect the Tg and thermal stability of a polymer. researchgate.net
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability and decomposition profile of materials. researchgate.net For polymers incorporating this compound, TGA would reveal the temperature at which the polymer begins to decompose and the amount of residual char at high temperatures. mdpi.com The presence of fluorine can enhance the thermal stability of polymers. The decomposition of the organic part of a xerogel prepared from (3,3,3-trifluoropropyl)trimethoxysilane was studied using TGA, showing that the organic component remained stable up to 350 °C. nih.gov
| Thermal Property | Technique | Information Obtained |
| Glass Transition Temperature (Tg) | DSC | Temperature at which an amorphous polymer transitions from a rigid to a rubbery state. |
| Melting Temperature (Tm) | DSC | Temperature at which a crystalline polymer melts. |
| Crystallization Temperature (Tc) | DSC | Temperature at which a polymer crystallizes upon cooling from the melt. |
| Decomposition Temperature (Td) | TGA | Temperature at which the material begins to lose mass due to decomposition. |
| Char Yield | TGA | The percentage of material remaining at the end of the TGA experiment. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes and Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and many transition metal complexes.
While this compound itself is not paramagnetic, it can act as a ligand to form complexes with paramagnetic metal ions. EPR spectroscopy would be an essential tool for characterizing such complexes. nih.govnih.gov The EPR spectrum provides information about the electronic structure of the metal center, its oxidation state, and the coordination environment provided by the ligands. researchgate.net
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies for Fluorinated Amines
The synthesis of fluorinated compounds is undergoing a significant transformation, driven by the need for more sustainable, efficient, and safer chemical processes. numberanalytics.comnumberanalytics.com Historically, the production of fluorinated amines often involved hazardous reagents and generated significant waste. nih.govsocietechimiquedefrance.fr Future research is intensely focused on overcoming these limitations.
A primary area of development is the creation of new fluorinating agents with reduced environmental impact, which are less toxic, more selective, and potentially recyclable. numberanalytics.com Researchers are exploring innovative strategies that utilize benign and readily available C1 sources, such as carbon dioxide (CO₂) and carbon disulfide (CS₂), to produce valuable fluorinated amine derivatives like carbamoyl (B1232498) fluorides and thiocarbamoyl fluorides. nih.govacs.org These methods provide greener alternatives to traditional, more toxic reagents like difluorophosgene. nih.gov Furthermore, efforts are underway to replace reagents like diethylaminosulfur trifluoride (DAST) with more stable and safer alternatives, some of which are developed through the activation of sulfur hexafluoride (SF₆), a potent greenhouse gas. acs.org
Catalysis is central to improving the sustainability of these syntheses. numberanalytics.com Catalytic methods, including photocatalysis and hydrogen bonding phase-transfer catalysis, can significantly reduce the amount of reagents needed, thereby minimizing waste and enhancing reaction efficiency and selectivity. numberanalytics.comspringernature.comacs.org The development of flexible catalytic routes is a critical challenge being addressed to efficiently access a wider range of organofluorine compounds. acs.org
Another significant trend is the adoption of flow chemistry. Continuous flow processes offer enhanced efficiency, improved safety, and reduced waste compared to traditional batch processes, making them a key technology for the future of organofluorine synthesis. numberanalytics.comacs.org
| Research Direction | Key Methodologies & Approaches | Goal | Supporting Evidence |
| Greener Reagents | Utilization of CO₂ and CS₂ as C1 sources; Development of stable deoxyfluorination reagents from SF₆. | Reduce reliance on toxic precursors like difluorophosgene and hazardous reagents like DAST. | nih.govacs.org |
| Advanced Catalysis | Photocatalysis; Hydrogen bonding phase-transfer catalysis; Palladium-catalyzed C-H fluorination. | Increase reaction efficiency and selectivity, minimize waste, and enable novel transformations. | numberanalytics.comspringernature.comacs.orgrsc.org |
| Process Intensification | Implementation of continuous flow reactors. | Enhance safety, improve yield and purity, and facilitate scalable production. | numberanalytics.comacs.org |
| Atom Economy | Direct C-H fluorination; Reductive amination of fluorine-containing nitro compounds. | Introduce fluorine atoms into molecules late in the synthetic sequence, avoiding lengthy routes and protecting groups. | alfa-chemistry.comrsc.org |
Expanded Applications in Emerging Technologies and Advanced Materials
The distinct properties imparted by the trifluoromethyl groups in Bis(3,3,3-trifluoropropyl)amine, such as enhanced thermal stability, lipophilicity, and metabolic resistance, make it and similar fluorinated amines highly attractive for next-generation technologies. nih.govuzh.ch Research is expanding beyond traditional applications towards their integration into advanced materials and cutting-edge biomedical technologies.
In materials science, organofluorine compounds are integral to the development of liquid crystals, fluorinated polymers, and coatings. acs.orgelsevierpure.com The future will likely see fluorinated amines being explored as monomers or additives for creating specialized polymers with tailored dielectric properties, chemical resistance, and low surface energy. These materials could find use in advanced electronics, aerospace components, and durable coatings. acs.orgnih.gov
The life sciences represent a major frontier for fluorinated amines. wallenberg.org Their unique characteristics are being leveraged in drug discovery to enhance the efficacy, stability, and bioavailability of pharmaceuticals. alfa-chemistry.comnih.gov Approximately 20% of all modern medicines are organofluorines. wallenberg.org There is also significant potential in the development of new diagnostic tools, particularly in Positron Emission Tomography (PET), where fluorine-18 (B77423) is a key radioisotope. elsevierpure.comwallenberg.org The development of novel methods to synthesize complex organofluorines is crucial for creating new PET imaging agents for improved diagnosis of diseases. wallenberg.org
Furthermore, the convergence of chemistry and artificial intelligence is opening avenues for the rapid design of new molecules with desired properties, which could accelerate the discovery of fluorinated compounds for specific high-tech applications.
Synergistic Approaches Combining Advanced Computational Modeling with Experimental Studies
The rational design of fluorinated molecules like this compound is increasingly reliant on the powerful synergy between computational chemistry and experimental validation. nih.gov The effects of fluorination can be complex and difficult to predict, making computational methods essential for understanding molecular interactions and guiding synthetic efforts. wallenberg.orgnih.gov
Advanced computational techniques, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to predict a wide range of properties, including molecular geometry, electronic structure, and absorption/emission wavelengths. clemson.eduemerginginvestigators.orgmdpi.com These predictive capabilities are invaluable, as they can screen potential candidate molecules for specific applications before undertaking expensive and time-consuming synthesis. clemson.edu For instance, computational models can help identify the optimal fluorophore structure for scintillation detectors or predict the binding affinity of a fluorinated ligand to a protein. nih.govclemson.edu
This synergy works in a feedback loop: experimental results from techniques like resonance-enhanced two-photon ionization and Raman spectroscopies provide high-precision data that are used to benchmark and refine computational models. nih.govacs.org In turn, these validated models can visualize and assess noncovalent interactions, such as hydrogen bonds involving fluorine, which are critical for understanding the structure and stability of molecular complexes. nih.govacs.org This integrated approach, combining quantum chemical calculations with laboratory experiments, is crucial for explaining observed phenomena and making accurate predictions about how fluorination will impact molecular behavior. wallenberg.orgemerginginvestigators.org
Interdisciplinary Research Integrating this compound in Diverse Scientific Fields
Future breakthroughs involving this compound and related fluorinated amines will increasingly emerge from the intersection of multiple scientific disciplines. nih.gov The unique properties of organofluorine compounds make them enabling tools in fields far beyond traditional synthetic chemistry. acs.orguzh.ch
The interface between chemistry and biology is particularly fertile ground. nih.gov In medicinal chemistry and chemical biology , fluorinated amines and other organofluorines are crucial for developing new pharmaceuticals and probes to study biological systems. elsevierpure.comnih.gov Their integration into amino acids and peptides can lead to engineered proteins with enhanced stability or novel functions. nih.govprinceton.edu
In materials science and biomedical engineering , research focuses on creating novel fluorinated polymers and materials for applications ranging from solar cells to drug delivery systems. elsevierpure.comnih.gov The development of these materials requires a deep understanding of both polymer chemistry and the biological or electronic systems with which they will interact.
The collaboration between synthetic chemists and experts in agrochemical science is also vital, as about 30% of recently developed agrochemicals contain fluorine, which can enhance their potency and stability. researchgate.net The design and synthesis of new fluorinated amines could lead to more effective and environmentally safer pesticides and herbicides.
This interdisciplinary approach ensures that the development of new molecules is driven by real-world applications and that fundamental chemical discoveries are rapidly translated into technological and medical advancements. elsevierpure.comnih.gov
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing Bis(3,3,3-trifluoropropyl)amine with high purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or amine alkylation using fluorinated precursors. For example, reacting 3,3,3-trifluoropropyl halides with ammonia derivatives under controlled temperature (e.g., 0–5°C) to minimize side reactions. Purification via fractional distillation or chromatography is critical due to fluorinated byproducts. Safety protocols, such as using inert atmospheres and corrosion-resistant equipment, must align with guidelines for handling fluorinated amines .
Q. How can spectroscopic techniques (e.g., NMR, FTIR) resolve structural ambiguities in fluorinated amines like this compound?
- Methodological Answer : Combine NMR to track trifluoromethyl groups and NMR to analyze amine proton environments. Computational tools (e.g., density functional theory) can simulate spectra for comparison, identifying discrepancies caused by solvent effects or conformational isomerism .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, fume hoods) to prevent skin/eye contact. Fluorinated amines may release toxic HF under hydrolysis; neutralize spills with calcium carbonate. Waste must be segregated and processed by certified facilities due to environmental persistence .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?
- Methodological Answer : Apply a factorial design to test variables like temperature, catalyst loading, and solvent polarity. For instance, a 3-factor design (temperature: 25–60°C, catalyst: 1–5 mol%, solvent: THF vs. DMF) can identify interactions affecting yield. Response surface methodology (RSM) refines optimal conditions .
Q. What strategies reconcile contradictions between experimental and computational data for fluorinated amine reactivity?
- Methodological Answer : Discrepancies in reaction pathways (e.g., nucleophilic vs. radical mechanisms) require multiscale modeling (QM/MM) and kinetic isotope effects (KIEs). For example, if DFT predicts a lower activation barrier than observed experimentally, validate transition states using ab initio molecular dynamics .
Q. How does this compound interact with biological macromolecules, and what assays are suitable for toxicity profiling?
- Methodological Answer : Use fluorescence quenching assays to study binding with proteins (e.g., serum albumin) or DNA intercalation. In vitro cytotoxicity (MTT assay) and in vivo zebrafish embryo models assess acute toxicity. Fluorine’s electronegativity may enhance membrane permeability, necessitating dose-response studies .
Q. Which theoretical frameworks guide the study of this compound’s electronic properties in materials science applications?
- Methodological Answer : Leverage frontier molecular orbital (FMO) theory to predict redox behavior in conductive polymers. Electron-withdrawing trifluoromethyl groups lower LUMO levels, enhancing electron transport. Pair these insights with cyclic voltammetry to validate charge-transfer efficiencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
